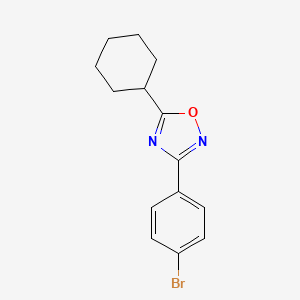

3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

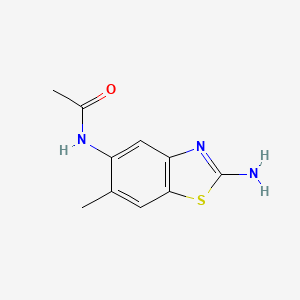

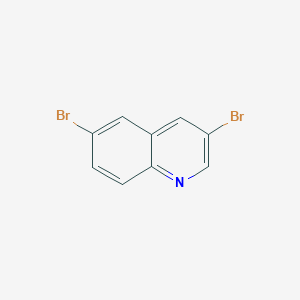

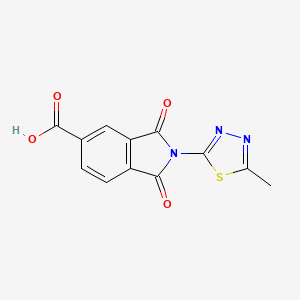

3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family. It is a heterocyclic compound that consists of a five membered ring structure with a nitrogen atom and two oxygen atoms. The compound is widely used in scientific research due to its unique properties, such as its stability and solubility in various solvents. It is also used as a starting material in the synthesis of other compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- A study by Ustabaş et al. (2020) focused on synthesizing and characterizing a compound containing 1,3,4-oxadiazoles and 1,2,4-triazole heterocyclic rings, revealing its antimicrobial activities and suggesting potential use as a drug candidate after further in vivo studies (Ustabaş et al., 2020).

Biological Properties

- Research by Husain and Ajmal (2009) synthesized novel 1,3,4-oxadiazole derivatives from 3-(4-bromobenzoyl)propionic acid. These compounds exhibited significant anti-inflammatory and analgesic activities, with some showing appreciable antibacterial activity and very low ulcerogenic action (Husain & Ajmal, 2009).

Antimicrobial Activities

- Kaneria et al. (2016) conducted a study on novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives, synthesized without solvent, and evaluated their antimicrobial activities against various bacteria and fungi strains (Kaneria et al., 2016).

Pharmacological Activities

- Gul et al. (2017) prepared a series of 1,3,4-oxadiazole compounds and screened them for antimicrobial and hemolytic activity. Most compounds were active against selected microbial species, indicating potential for pharmacological applications (Gul et al., 2017).

Chemical Synthesis Methods

- A review by authors in 2020 discussed different synthetic methods for constructing 1,3,4-oxadiazole cycle, highlighting various approaches including cyclodehydration and oxidative cyclization reactions. This review provides insight into the synthesis techniques of compounds like 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole (Authors, 2020).

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

For instance, some compounds have been found to affect the production of reactive oxygen species (ROS), which play a crucial role in cellular signaling and homeostasis .

Result of Action

Related compounds have been shown to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Biochemische Analyse

Biochemical Properties

3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine in the nervous system . The interaction with acetylcholinesterase involves the binding of this compound to the active site of the enzyme, inhibiting its activity and leading to an accumulation of acetylcholine. Additionally, this compound has been observed to interact with other biomolecules such as reactive oxygen species, influencing oxidative stress pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involving oxidative stress and apoptosis . In neuronal cells, the inhibition of acetylcholinesterase by this compound leads to altered neurotransmission and potential neurotoxicity. Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in stress response and cell survival . The impact on cellular metabolism includes changes in the levels of metabolic intermediates and energy production pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the binding of the compound to the active sites of enzymes such as acetylcholinesterase, leading to enzyme inhibition . This binding is facilitated by the bromophenyl group, which interacts with specific amino acid residues in the enzyme’s active site. Additionally, this compound can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in oxidative stress response, apoptosis, and cellular metabolism.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. In vitro studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Over time, it may undergo degradation, leading to the formation of by-products that could influence its biological activity. Long-term exposure to this compound has been associated with sustained inhibition of acetylcholinesterase and persistent changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to exert mild inhibitory effects on acetylcholinesterase, leading to subtle changes in neurotransmission . At higher doses, the inhibition becomes more pronounced, resulting in significant neurotoxicity and behavioral changes in animal models . Toxicological studies have indicated that high doses of this compound can lead to adverse effects such as oxidative stress, apoptosis, and impaired cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and energy metabolism. This compound interacts with enzymes such as acetylcholinesterase and reactive oxygen species, influencing the flux of metabolic intermediates and the levels of metabolites . The modulation of these pathways by this compound can lead to changes in cellular energy production and the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific binding sites .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the mitochondria, where it exerts its effects on cellular metabolism and oxidative stress pathways . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct it to the mitochondria . The mitochondrial localization of this compound is associated with its ability to modulate mitochondrial function and influence cellular energy production .

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O/c15-12-8-6-10(7-9-12)13-16-14(18-17-13)11-4-2-1-3-5-11/h6-9,11H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKDKLNQUZYYAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357743 |

Source

|

| Record name | 3-(4-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443106-68-1 |

Source

|

| Record name | 3-(4-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

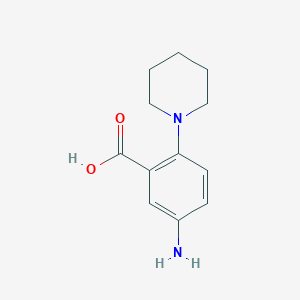

![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)